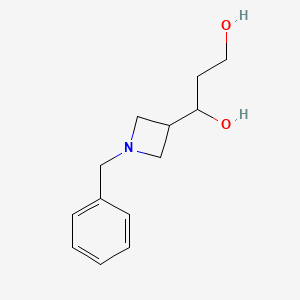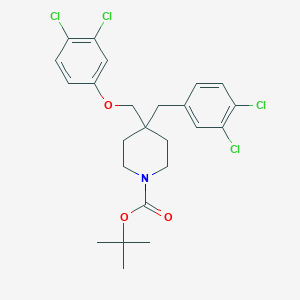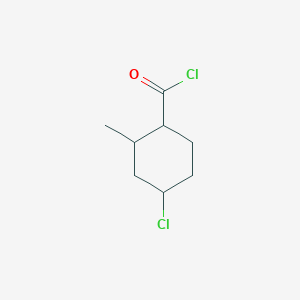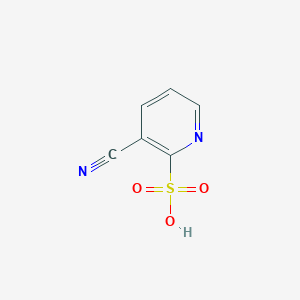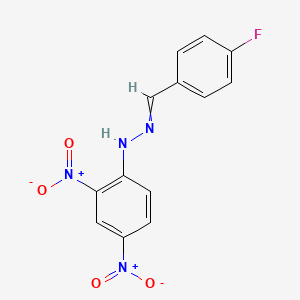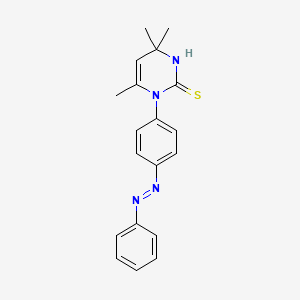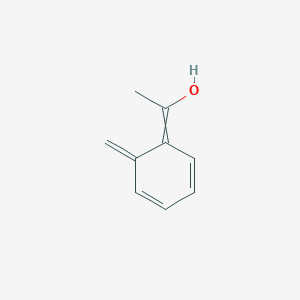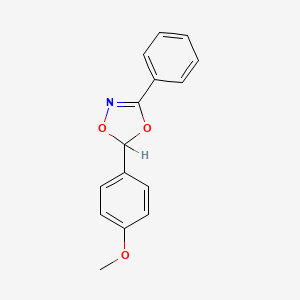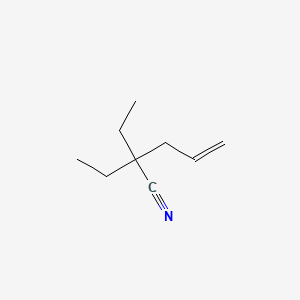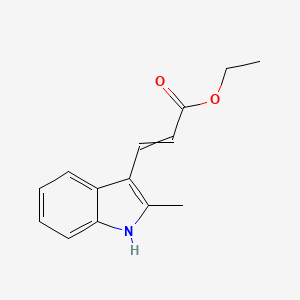![molecular formula C13H18N4 B13950662 3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)
3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine is a heterocyclic compound that contains both piperidine and triazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial for the efficient production of this compound .
化学反応の分析
Types of Reactions
3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or triazine rings .
科学的研究の応用
3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds such as piperidin-4-ol and piperidin-4-one share structural similarities with 3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine.
Triazine Derivatives: Compounds like 1,3,5-triazine and 1,2,4-triazine also share structural features with the triazine moiety of the compound
Uniqueness
The uniqueness of this compound lies in its combined piperidine and triazine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
分子式 |
C13H18N4 |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
3-(piperidin-4-ylmethyl)-4H-1,2,3-benzotriazine |
InChI |
InChI=1S/C13H18N4/c1-2-4-13-12(3-1)10-17(16-15-13)9-11-5-7-14-8-6-11/h1-4,11,14H,5-10H2 |
InChIキー |
JGSSPTMCXVEKMQ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CN2CC3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



